molecular formula C12H20N2O B12613023 (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol CAS No. 918968-70-4

(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol

Cat. No.: B12613023
CAS No.: 918968-70-4
M. Wt: 208.30 g/mol
InChI Key: JXUDWBGFXQYLSP-GFCCVEGCSA-N
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Description

(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol is a chiral compound with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of a pyridine derivative with an appropriate chiral amine. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control and scalability. These methods often use fixed-bed reactors with catalysts such as Raney nickel to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and alkyl halides for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule .

Properties

CAS No.

918968-70-4

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-pyridin-2-ylethylamino)butan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10(2)12(9-15)14-8-6-11-5-3-4-7-13-11/h3-5,7,10,12,14-15H,6,8-9H2,1-2H3/t12-/m1/s1

InChI Key

JXUDWBGFXQYLSP-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@@H](CO)NCCC1=CC=CC=N1

Canonical SMILES

CC(C)C(CO)NCCC1=CC=CC=N1

Origin of Product

United States

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